molecular formula C10H13ClN4O2 B8034928 1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid

1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid

Cat. No.: B8034928
M. Wt: 256.69 g/mol
InChI Key: WEXITTWZMLUGNU-UHFFFAOYSA-N
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Description

1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a guanidine moiety, and an acetic acid group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid typically involves the reaction of 2-chlorobenzaldehyde with aminoguanidine in the presence of acetic acid. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{2-Chlorobenzaldehyde} + \text{Aminoguanidine} \xrightarrow{\text{Acetic Acid, Reflux}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce chlorophenyl amines.

Scientific Research Applications

1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing various organic compounds and derivatives.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: A precursor in the synthesis of the compound.

    Aminoguanidine: Another precursor used in the synthesis.

    Indole-3-acetic acid: A compound with similar acetic acid functionality but different biological properties.

Uniqueness

1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

acetic acid;2-[(2-chlorophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4.C2H4O2/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;1-2(3)4/h1-5H,(H4,10,11,13);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXITTWZMLUGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)C=NN=C(N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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